molecular formula C18H19FN4O3S B2363768 N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide CAS No. 900010-28-8

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide

Cat. No.: B2363768
CAS No.: 900010-28-8
M. Wt: 390.43
InChI Key: SJYJEKPXQLCNLH-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C18H19FN4O3S and its molecular weight is 390.43. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory and Analgesic Applications

Compounds with similar structural motifs have been investigated for their anti-inflammatory activities. For example, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have shown significant anti-inflammatory activity, highlighting the therapeutic potential of such molecules in treating inflammation-related conditions (Sunder & Maleraju, 2013).

Anticancer Activity

Research into novel fluoro-substituted compounds, such as Benzo[b]pyran derivatives, has shown anticancer activity at low concentrations compared to traditional drugs like 5-fluorodeoxyuridine, suggesting that structurally similar compounds to the one could be explored for their potential in cancer therapy (Hammam et al., 2005).

Antipsychotic Potential

Derivatives of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, sharing some structural similarities with the target compound, have demonstrated antipsychotic-like profiles in behavioral animal tests, providing insights into the development of new antipsychotic medications that do not interact with dopamine receptors (Wise et al., 1987).

Antimicrobial and Antitubercular Activities

Pyrazoline derivatives synthesized from p-acetamidophenol have exhibited significant antibacterial, antifungal, and antitubercular activities, underscoring the potential of pyrazoline-based compounds in addressing resistant microbial strains (Ahmad et al., 2016).

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O3S/c19-11-1-3-12(4-2-11)23-16(14-9-27-10-15(14)21-23)20-17(25)18(26)22-7-5-13(24)6-8-22/h1-4,13,24H,5-10H2,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYJEKPXQLCNLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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